REACTION_SMILES
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[Br:13][CH2:14][c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1.[Br:3][c:4]1[cH:5][cH:6][c:7]([CH2:10][CH2:11][OH:12])[cH:8][cH:9]1.[CH3:23][O:24][CH2:25][CH2:26][O:27][CH3:28].[Cl-:21].[H-:1].[NH4+:22].[Na+:2]>>[Br:3][c:4]1[cH:5][cH:6][c:7]([CH2:10][CH2:11][O:12][CH2:14][c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCc1ccc(Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCOC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
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Name
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|
Type
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product
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Smiles
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Brc1ccc(CCOCc2ccccc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |